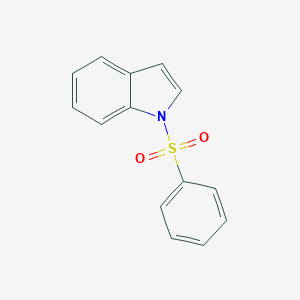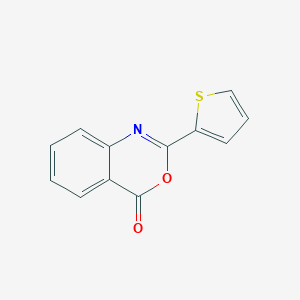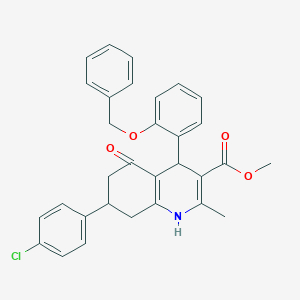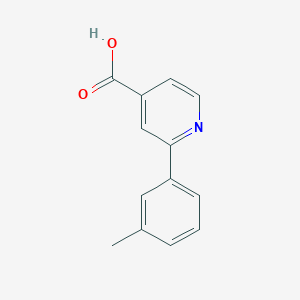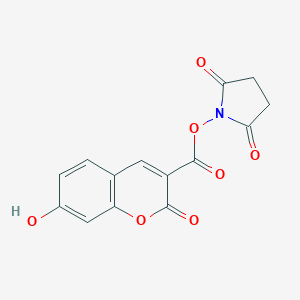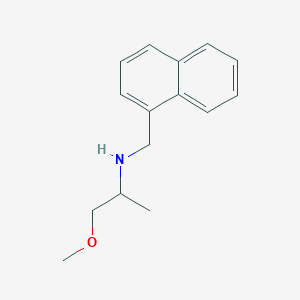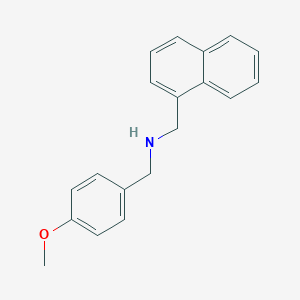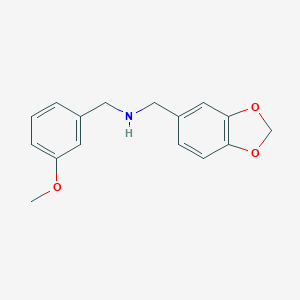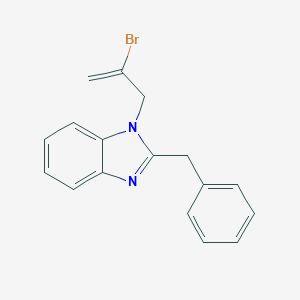
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is a chemical compound with the molecular formula C11H8N4O4 It is characterized by the presence of a furan ring, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide typically involves the nitration of 2-furancarboxamide followed by the introduction of the pyridinyl group. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of reagents like pyridine and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furancarboxamide, 5-amino-N-3-pyridinyl-, while substitution reactions can introduce various functional groups onto the furan or pyridine rings .
Scientific Research Applications
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-nitro-N-(pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-N-(3-pyridinylmethyl)-2-furancarboxamide: Similar in structure but with a different substitution pattern on the pyridine ring.
2-Furancarboxamide, N-[(5-chloro-3-pyridinyl)methyl]-: Contains a chloro group instead of a nitro group.
Uniqueness
5-nitro-N-(pyridin-3-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
43151-33-3 |
|---|---|
Molecular Formula |
C10H7N3O4 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-nitro-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H7N3O4/c14-10(12-7-2-1-5-11-6-7)8-3-4-9(17-8)13(15)16/h1-6H,(H,12,14) |
InChI Key |
ADYPJKNMIDVKIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
43151-33-3 |
solubility |
35 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)
